1,2-Dimethylbenzo[e]pyrene
Description
Structure
3D Structure
Properties
CAS No. |
73560-81-3 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
7,8-dimethylbenzo[e]pyrene |
InChI |
InChI=1S/C22H16/c1-13-12-16-11-10-15-6-5-9-19-17-7-3-4-8-18(17)20(14(13)2)22(16)21(15)19/h3-12H,1-2H3 |
InChI Key |
AQZOEFZJULOKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1C)C4=CC=CC=C4C5=CC=CC(=C53)C=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Dimethylbenzo E Pyrene and Analogs
Regioselective Synthesis Strategies for Methylated Benzo[e]pyrene (B47544) Derivatives
The precise placement of methyl groups on the benzo[e]pyrene framework is a significant synthetic challenge. Regioselectivity is crucial as the biological activity and physicochemical properties of methylated PAHs are highly dependent on the substitution pattern. Several strategies developed for other PAHs can be adapted for the synthesis of 1,2-Dimethylbenzo[e]pyrene.
One potential approach involves the photochemical cyclization of strategically substituted stilbenoid precursors, a method successfully employed for the synthesis of various methylchrysenes. nih.gov This strategy, known as the Mallory reaction, involves an oxidative 6π-electrocyclization. For this compound, this would necessitate a precursor with methyl groups at the appropriate positions to direct the cyclization and subsequent aromatization to the desired product. The regioselectivity can be controlled by the placement of substituents on the starting materials, such as ortho-methoxy groups that can be eliminated under acidic, oxygen-free conditions to direct the ring closure. nih.gov
Another versatile method for achieving regioselectivity is through modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are powerful tools for constructing complex aromatic systems from smaller, functionalized building blocks. nih.gov For instance, a suitably substituted and brominated pyrene (B120774) precursor could be coupled with a boronic acid derivative containing the desired dimethylphenyl moiety. Subsequent intramolecular cyclization, often achieved through methods like the Scholl reaction, would then form the final benzo[e]pyrene ring system. nih.govchemistryviews.org The regioselectivity is dictated by the initial placement of the bromo and boronic acid functional groups.
Furthermore, ortho-formylation followed by a Wittig reaction offers a classic yet effective route for introducing carbon substituents at specific positions on an aromatic nucleus. nih.gov This sequence could potentially be applied to a pyrene or a partially formed benzo[e]pyrene core to introduce the necessary methyl groups before the final ring fusion.
Below is a table summarizing potential regioselective strategies applicable to the synthesis of methylated benzo[e]pyrene derivatives, based on methodologies reported for analogous PAHs.
| Strategy | Key Reactions | Control of Regioselectivity | Potential Precursors for this compound | Reference |
| Photochemical Cyclization | Mallory Reaction (Oxidative 6π-electrocyclization) | Substituent placement on stilbenoid precursor | A stilbenoid with a naphthalene (B1677914) core and a appropriately dimethylated phenyl group | nih.gov |
| Palladium-Catalyzed Cross-Coupling | Suzuki-Miyaura Coupling followed by Scholl Reaction | Pre-functionalization of coupling partners (e.g., bromo and boronic acid positions) | 1-Bromo-2-methylpyrene and a dimethylphenylboronic acid derivative | nih.govchemistryviews.org |
| Functional Group Manipulation | Ortho-formylation and Wittig Reaction | Directed ortho-metalation or inherent reactivity of the PAH core | A pyrene derivative to be formylated at a specific position | nih.gov |
Mechanistic Aspects of Aromatic Ring Fusion in Polycyclic Synthesis
The formation of the additional aromatic ring to create the benzo[e]pyrene system from a pyrene-based precursor involves complex reaction mechanisms. The Scholl reaction, an oxidative aryl-aryl coupling, is a frequently used method for the final ring-closing step in the synthesis of large PAHs. chemistryviews.org This reaction typically employs a Lewis acid, such as FeCl₃, and an oxidant. The mechanism is believed to proceed through the formation of a radical cation, which then undergoes intramolecular electrophilic attack, followed by deprotonation and oxidation to yield the fused aromatic system. The precise regiochemistry of the ring fusion can be influenced by the electronic properties of the substituents on the precursor molecule.
Another important mechanistic consideration in the synthesis of methylated PAHs is the methyl addition/cyclization (MAC) mechanism. This mechanism has been computationally studied for the formation of benzo[a]pyrene (B130552) and involves the addition of methyl radicals to a smaller PAH, followed by cyclization and hydrogen loss to form a new aromatic ring. nih.gov While not experimentally demonstrated for this compound specifically, this pathway suggests a potential pyrosynthetic route where a pyrene molecule could react with methyl radicals to ultimately form the dimethylated benzo[e]pyrene structure.
The table below outlines key mechanistic features of reactions involved in aromatic ring fusion.
| Reaction | Typical Reagents | Key Mechanistic Steps | Relevance to Benzo[e]pyrene Synthesis | Reference |
| Scholl Reaction | FeCl₃, AlCl₃ | Formation of a radical cation, intramolecular electrophilic aromatic substitution, deprotonation, oxidation | Final ring closure to form the benzo[e]pyrene core from a substituted pyrene precursor. | chemistryviews.org |
| Methyl Addition/Cyclization (MAC) | Methyl radicals | Radical addition, intramolecular cyclization, hydrogen abstraction | A potential pyrosynthetic pathway for the formation of methylated benzo[e]pyrenes. | nih.gov |
| Palladium-Catalyzed Annulation | Pd catalyst, ligands, base | Oxidative addition, transmetalation, reductive elimination | Construction of the polycyclic skeleton through the formation of new C-C bonds. | rsc.org |
Tailored Derivatization Techniques for Mechanistic Probes
While there is no specific information on the derivatization of this compound for use as mechanistic probes, techniques applied to the parent compound, benzo[e]pyrene, and other PAHs can provide insights into potential strategies. Derivatization is a powerful tool for studying reaction mechanisms, tracking metabolic pathways, and developing analytical standards.
For instance, the introduction of isotopically labeled methyl groups (e.g., ¹³CH₃ or CD₃) during the synthesis of this compound would create a valuable probe for mass spectrometry-based studies. This would allow for the unambiguous tracking of the compound and its metabolites in complex biological or environmental samples.
Furthermore, the introduction of functional groups that can act as spectroscopic reporters is another important derivatization strategy. For example, the synthesis of a derivative of this compound bearing a fluorescent tag or a spin label could enable its detection and quantification using fluorescence spectroscopy or electron paramagnetic resonance (EPR) spectroscopy, respectively. These probes could be used to study the interactions of the molecule with biological macromolecules or to monitor its distribution in cellular systems.
The synthesis of derivatives with specific reactive handles can also facilitate the preparation of affinity probes to identify binding partners or metabolizing enzymes. For example, a derivative with a photoaffinity label could be used to covalently cross-link to interacting proteins upon photoirradiation, allowing for their subsequent identification.
The following table summarizes potential derivatization techniques and their applications in mechanistic studies, based on general practices in PAH chemistry.
| Derivatization Technique | Example of Derivative | Purpose | Analytical Method |
| Isotopic Labeling | 1,2-Di(¹³C-methyl)benzo[e]pyrene | Tracer for metabolic and environmental fate studies | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Introduction of Spectroscopic Probes | A fluorescently tagged this compound analog | To study binding interactions and localization | Fluorescence Spectroscopy, Confocal Microscopy |
| Attachment of Reactive Groups | A this compound derivative with a photoaffinity label | To identify interacting proteins or enzymes | Photoaffinity Labeling followed by SDS-PAGE and Mass Spectrometry |
Enzymatic Biotransformation Pathways of 1,2 Dimethylbenzo E Pyrene
Phase I Metabolic Conversion Mechanisms
Phase I metabolism typically involves the introduction or exposure of functional groups on the PAH molecule, increasing its polarity. This is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes and epoxide hydrolase.
Cytochrome P450-Mediated Oxidation Pathways and Isoform Specificity
For many PAHs, isoforms such as CYP1A1 and CYP1B1 are instrumental in initiating the metabolic process through oxidation. This often results in the formation of reactive epoxide intermediates. However, specific studies identifying the precise CYP isoforms involved in the oxidation of 1,2-Dimethylbenzo[e]pyrene and their specific activities are not readily found in published research.
Epoxide Hydrolase-Catalyzed Transformations
Following the formation of epoxides by CYPs, microsomal epoxide hydrolase (mEH) typically catalyzes the hydration of these epoxides to form trans-dihydrodiols. This is a critical step in both the detoxification and, in some cases, the bioactivation pathways of PAHs. The specific dihydrodiol metabolites of this compound and the kinetics of their formation by epoxide hydrolase have not been specifically documented.
Phase II Conjugation Mechanisms
Phase II metabolism involves the conjugation of the now more polar metabolites with endogenous molecules, which further increases their water solubility and facilitates their excretion from the body.
Glucuronidation and Sulfation Processes of Metabolites
Hydroxylated metabolites of PAHs are common substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which catalyze the addition of glucuronic acid and sulfate groups, respectively. While this is a well-established pathway for many PAHs, the specific glucuronide and sulfate conjugates of this compound metabolites have not been characterized in the available literature.
Glutathione (B108866) Conjugate Formation Pathways
Glutathione S-transferases (GSTs) play a crucial role in detoxifying reactive electrophilic metabolites, such as epoxides, by catalyzing their conjugation with glutathione. The formation of glutathione conjugates of this compound metabolites is an anticipated pathway, but specific research confirming and detailing these pathways is lacking.
Stereochemical Aspects of Metabolite Formation and Enantiomeric Selectivity
The enzymatic reactions involved in PAH metabolism are often highly stereoselective, leading to the formation of specific enantiomers of dihydrodiols and diol epoxides. This stereochemistry is critical in determining the biological activity, including the carcinogenic potential, of the metabolites. There is no specific information available regarding the stereochemical aspects of this compound metabolism and the enantiomeric selectivity of the enzymes involved.
Role of the Aryl Hydrocarbon Receptor (AhR) in Transcriptional Regulation of Metabolizing Enzymes
The biotransformation of polycyclic aromatic hydrocarbons (PAHs), including this compound, is intricately linked to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a pivotal role in regulating the expression of key metabolizing enzymes. The interaction of PAHs with the AhR signaling pathway is a critical determinant in their metabolic activation and subsequent detoxification.
Upon cellular entry, this compound, like other PAHs, is presumed to act as a ligand for the AhR, which resides in the cytoplasm in a complex with chaperone proteins. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. cas.cnnih.gov Within the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). nih.govnih.gov This AhR-ARNT complex then functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) located in the promoter regions of target genes. nih.govnih.gov
The binding of the AhR-ARNT complex to XREs initiates the transcription of a battery of genes, most notably those encoding for Phase I and Phase II metabolizing enzymes. The primary and most extensively studied targets of AhR-mediated transcription are the cytochrome P450 (CYP) family 1 enzymes, including CYP1A1, CYP1A2, and CYP1B1. nih.govmdpi.com These enzymes are central to the initial phase of PAH metabolism, catalyzing oxidative reactions that introduce functional groups onto the PAH structure.
Research on benzo[e]pyrene (B47544), the parent compound of this compound, has demonstrated its role as a weak inducer of CYP1A1 and CYP1B1 mRNA expression in an AhR-dependent manner. oup.com Studies in genetically engineered mice have shown that this induction occurs in wild-type mice possessing a functional AhR, but is absent in AhR knockout mice, confirming the receptor's essential role in this regulatory process. oup.com Consequently, it is mechanistically plausible that this compound also functions as an AhR agonist, triggering the transcriptional upregulation of these critical CYP enzymes. The induction of these enzymes is a key step, initiating the metabolic pathways that can lead to both the detoxification and, in some cases, the bioactivation of the compound.
In addition to the CYP1 family, the AhR can also influence the expression of various Phase II enzymes, which are involved in conjugating the oxidized metabolites to facilitate their excretion. nih.gov The coordinated regulation of both Phase I and Phase II enzymes by the AhR underscores its central role as a master regulator of the cellular response to xenobiotic compounds like this compound.
Table 1: AhR-Regulated Enzymes in PAH Metabolism
This table summarizes the key enzymes whose transcription is regulated by the Aryl Hydrocarbon Receptor (AhR) following activation by polycyclic aromatic hydrocarbons (PAHs).
| Enzyme Family | Specific Enzyme | Primary Function in PAH Metabolism |
| Phase I Enzymes | CYP1A1 | Oxidation of PAHs |
| CYP1A2 | Oxidation of PAHs and other xenobiotics | |
| CYP1B1 | Oxidation of PAHs, particularly implicated in metabolic activation | |
| Phase II Enzymes | Various | Conjugation of oxidized PAH metabolites for excretion |
Molecular Adduct Formation by 1,2 Dimethylbenzo E Pyrene Metabolites
Covalent Adduction to Deoxyribonucleic Acid (DNA)
Specific studies identifying the stereoisomeric profiles of DNA adducts formed from 1,2-Dimethylbenzo[e]pyrene metabolites and their nucleotide specificity (e.g., deoxyguanosine, deoxyadenosine) are not present in the available literature.
Adduction to Ribonucleic Acid (RNA) and Cellular Proteins
Information regarding the formation of covalent adducts between metabolites of this compound and cellular RNA or proteins is not documented in the scientific literature found.
Mechanistic Pathways of Adduct Formation
While the diol epoxide and radical cation pathways are common mechanisms for the metabolic activation of many PAHs, specific experimental evidence and detailed mechanistic studies for this compound are not available. Without such studies, a description of these pathways specifically for this compound is not possible.
Further research is required to elucidate the metabolic pathways of this compound and to characterize the resulting molecular adducts formed with DNA, RNA, and proteins.
Quinone Pathway Mechanisms
The metabolic activation of polycyclic aromatic hydrocarbons (PAHs) is a critical step in their carcinogenic activity. While the diol epoxide pathway is a major route for the formation of DNA-reactive metabolites, the quinone pathway represents an alternative mechanism for the generation of genotoxic species. For many PAHs, this pathway involves the enzymatic oxidation of the parent compound to form quinones, which can then undergo redox cycling and generate reactive oxygen species (ROS) that damage cellular macromolecules, including DNA.
While specific research on the quinone pathway of this compound is limited in the available scientific literature, the metabolism of the parent compound, benzo[e]pyrene (B47544), and other methylated PAHs can provide insights into the likely metabolic fate of this compound. The metabolic activation of PAHs is primarily carried out by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. These enzymes can oxidize this compound to various metabolites, including phenols and dihydrodiols. These intermediates can be further oxidized to form quinones.
The formation of quinones from PAHs can occur through several mechanisms. One major pathway involves the oxidation of PAH phenols. Another route is the oxidation of PAH-trans-dihydrodiols by dihydrodiol dehydrogenase to form catechols, which can then auto-oxidize or be enzymatically oxidized to yield ortho-quinones. These quinones are highly reactive molecules.
Once formed, PAH quinones can exert their toxic effects through multiple mechanisms:
Redox Cycling: Quinones can be reduced by cellular reductases, such as NADPH-cytochrome P450 reductase, to semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) anion radicals. This process, known as redox cycling, can lead to the continuous production of ROS, including superoxide, hydrogen peroxide, and hydroxyl radicals. This cascade of ROS can induce oxidative stress, leading to cellular damage.
Direct DNA Adduct Formation: Some PAH quinones are electrophilic and can react directly with DNA to form stable and depurinating adducts. These adducts can lead to mutations if not repaired.
Alkylation of Cellular Macromolecules: Quinones can also react with other cellular nucleophiles, such as glutathione (B108866) and proteins, depleting cellular antioxidant defenses and disrupting normal cellular functions.
Molecular Interaction with DNA Repair Pathways (e.g., Recognition and Processing of Adducts)
The formation of DNA adducts by metabolites of this compound poses a significant threat to genomic integrity. To counteract this, cells have evolved sophisticated DNA repair pathways to recognize and remove these bulky lesions. The primary mechanism for repairing PAH-DNA adducts is the Nucleotide Excision Repair (NER) pathway.
The recognition of DNA adducts by the NER machinery is a critical initiating step. The presence of a bulky adduct, such as that formed by a this compound metabolite, distorts the DNA double helix. This distortion is a key signal for the initiation of NER. The process of NER can be broadly divided into two sub-pathways:
Global Genome NER (GG-NER): This pathway surveys the entire genome for helix-distorting lesions. The XPC-RAD23B complex, in conjunction with UV-DDB, is responsible for the initial recognition of the damage.
Transcription-Coupled NER (TC-NER): This pathway specifically removes lesions from the transcribed strand of active genes. The stalling of RNA polymerase II at the site of the adduct triggers the recruitment of the NER machinery.
Once the adduct is recognized, a series of proteins are recruited to the site of damage to verify the lesion and unwind the DNA around it. The TFIIH complex, which includes the helicases XPB and XPD, plays a crucial role in this process. The unwinding of the DNA creates a bubble-like structure around the adduct. Subsequently, the endonucleases XPG and XPF-ERCC1 are recruited to incise the damaged strand on either side of the lesion, typically excising a fragment of 24-32 nucleotides containing the adduct.
The resulting single-stranded gap is then filled in by DNA polymerases δ and ε, using the undamaged strand as a template. Finally, the nick in the phosphodiester backbone is sealed by DNA ligase, completing the repair process.
However, the efficiency of NER can be influenced by the specific structure and conformation of the DNA adduct. Some bulky PAH adducts can be poorly recognized or processed by the NER machinery, leading to their persistence in the genome and an increased likelihood of causing mutations.
If DNA adducts are not repaired before the cell enters S phase, they can block the progression of the DNA replication machinery. To bypass these lesions, cells can activate specialized translesion synthesis (TLS) polymerases. These polymerases have a more open active site and can accommodate bulky adducts, allowing them to synthesize DNA across the damaged template. However, TLS polymerases are often error-prone and can introduce incorrect nucleotides opposite the adduct, leading to mutations.
Structure Activity and Structure Mechanism Relationship Studies of Alkylated Benzo E Pyrenes
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. These models are crucial in predicting the toxicity and carcinogenicity of chemical compounds, including PAHs.
Application of Topological and Quantum Chemical Descriptors
The development of robust QSAR models relies on the use of molecular descriptors that quantify various aspects of a molecule's structure. Topological descriptors are numerical values derived from the two-dimensional representation of a molecule, capturing information about its size, shape, and branching. Quantum chemical descriptors , on the other hand, are obtained from calculations of the electronic structure of the molecule and provide insights into properties like electronic energy levels (HOMO and LUMO), charge distribution, and reactivity.
For alkylated PAHs, these descriptors are used to model properties such as mutagenicity and carcinogenicity. For instance, the size and shape of the molecule, as described by topological indices, can influence its ability to intercalate into DNA, a key step in the mechanism of action for many carcinogenic PAHs. Quantum chemical descriptors can help in understanding the ease with which a PAH can be metabolized to a reactive diol epoxide, a critical activation step for their carcinogenic effects.
A comprehensive QSAR study specifically for 1,2-Dimethylbenzo[e]pyrene using these descriptors has not been identified in the scientific literature.
Predictive Algorithms for Mechanistic Insights
Various predictive algorithms, ranging from multiple linear regression to more complex machine learning methods like random forests and support vector machines, are employed to build QSAR models. rsc.org These algorithms can identify the most relevant descriptors and build a mathematical model that can predict the activity of new, untested compounds. rsc.org Beyond prediction, these models can offer mechanistic insights by highlighting the structural features that are most influential in determining the biological activity of a class of compounds.
Specific predictive algorithms or mechanistic insights derived from QSAR models for this compound are not available in the current body of scientific research.
Influence of Alkyl Substitution on Molecular Reactivity and Electronic Properties
The addition of alkyl groups, such as the two methyl groups in this compound, can significantly alter the molecular reactivity and electronic properties of the parent PAH. Methyl groups are electron-donating and can influence the electron density distribution in the aromatic ring system. This, in turn, can affect the molecule's ionization potential, electron affinity, and susceptibility to metabolic activation.
Studies on other methylated PAHs have shown that the position of the methyl group is critical. For instance, methylation in the "bay region" or "fjord region" of a PAH can either enhance or hinder its carcinogenicity depending on the specific compound and the location of the substitution. These effects are a combination of electronic and steric influences on the formation and reactivity of the ultimate carcinogenic metabolites. A recent computational study investigated the electronic and structural properties of benzo[e]pyrene (B47544) and its ozonolysis products, but did not include methylated derivatives. nih.gov
Detailed research findings on how the specific 1,2-dimethyl substitution pattern affects the molecular reactivity and electronic properties of benzo[e]pyrene are currently absent from the scientific literature.
Conformational Dynamics and Molecular Strain in Benzo[e]pyrene Derivatives
The three-dimensional shape and flexibility of a PAH molecule, known as its conformational dynamics, can play a role in its biological activity. The introduction of substituent groups can induce molecular strain and alter the planarity of the aromatic system. For some PAHs, non-planar conformations can be more readily metabolized or may interact differently with biological macromolecules.
For instance, significant steric hindrance between adjacent substituent groups or between a substituent and a nearby hydrogen atom can lead to a distorted, non-planar structure. In the case of this compound, the two adjacent methyl groups would likely introduce some degree of molecular strain, potentially leading to a non-planar conformation. The extent of this distortion and its impact on the molecule's properties would require specific computational or experimental analysis.
Specific studies on the conformational dynamics and molecular strain of this compound have not been reported in the scientific literature.
Computational and Theoretical Chemistry Investigations of 1,2 Dimethylbenzo E Pyrene
Molecular Docking Simulations of Enzyme-Substrate Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1,2-Dimethylbenzo[e]pyrene, docking simulations are crucial for understanding its interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. These enzymes, such as CYP1A1 and CYP1B1, are known to be involved in the metabolic activation of PAHs. nih.gov
Docking studies can elucidate the binding affinity and specific orientation of this compound within the active site of these enzymes. The binding energy, calculated during docking, provides an estimate of the stability of the enzyme-substrate complex. A lower binding energy generally suggests a more favorable interaction. For instance, studies on similar PAHs have shown that hydrophobic and van der Waals interactions are key drivers for binding to the largely hydrophobic active sites of CYP enzymes. nih.gov
The orientation of this compound within the active site is critical for determining which part of the molecule is presented to the catalytic heme group for oxidation. This, in turn, influences the regioselectivity of metabolism, dictating which epoxides and subsequent diol epoxides are formed. For methylated PAHs, the position of the methyl groups can significantly influence the preferred binding orientation and, consequently, the metabolic pathway.
Illustrative Docking Results of PAHs with CYP1A1
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Benzo[e]pyrene (B47544) | -8.5 | Phe124, Phe224, Leu382 |
| This compound | -9.2 | Phe124, Phe224, Leu382, Ala317 |
| Benzo[a]pyrene (B130552) | -9.0 | Phe124, Phe224, Leu382 |
Note: This table is illustrative and based on general principles of PAH-CYP interactions. Actual values would require specific computational studies on this compound.
Quantum Mechanical Calculations of Reactive Intermediates and Transition States
Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are essential for studying the electronic structure and energetics of molecules. These methods are particularly valuable for investigating the reactive intermediates and transition states involved in the metabolic activation of this compound, which are often too transient to be observed experimentally.
The metabolic activation of PAHs proceeds through the formation of epoxides, dihydrodiols, and ultimately, highly reactive diol epoxide carbocations. QM calculations can be used to determine the relative stabilities of the different possible carbocations that can be formed from this compound. The stability of these carbocations is a key determinant of their reactivity towards DNA. For methylated PAHs, the position of the methyl groups can have a significant impact on carbocation stability through electronic effects. nih.govacs.org
Furthermore, QM methods can be employed to calculate the activation energies for the different steps in the metabolic pathway. acs.org This information helps to identify the most likely metabolic routes and the rate-determining steps. By understanding the energetics of the formation of different reactive intermediates, it is possible to predict which metabolites will be formed preferentially and which are most likely to lead to DNA adduct formation.
Calculated Relative Stabilities of Hypothetical Carbocations of this compound
| Carbocation Position | Relative Energy (kcal/mol) | Key Stabilizing Factors (Hypothetical) |
| C4 | 0 (Reference) | Extensive charge delocalization |
| C9 | +3.5 | Moderate charge delocalization |
| C10 | +2.1 | Favorable hyperconjugation from methyl group |
Note: This table presents hypothetical data to illustrate the application of QM calculations. Specific values would require dedicated DFT studies.
Molecular Dynamics Simulations of DNA-Adduct Complexes
Once a reactive metabolite of this compound forms a covalent bond with DNA, it creates a DNA adduct. Molecular dynamics (MD) simulations can provide detailed insights into the structural and dynamic consequences of this adduct formation on the DNA double helix. MD simulations model the movement of atoms over time, allowing for the observation of how the DNA structure is perturbed by the presence of the bulky adduct. chemrxiv.org
These simulations can reveal changes in DNA conformation, such as bending, unwinding, and local melting of the double helix. The orientation of the this compound moiety relative to the DNA bases (e.g., intercalation or groove binding) can also be determined. These structural distortions are critical as they can interfere with DNA replication and transcription, and they are recognized by the cellular DNA repair machinery. nih.gov
By simulating the behavior of the DNA-adduct complex in a solvent environment, MD can also provide information about the stability of the adduct and its interactions with surrounding water molecules and ions. This information is crucial for understanding the persistence of these adducts in the cell and their potential to lead to mutations if not repaired.
Predictive Modeling of Metabolic Fate and Adduct Formation Preferences
Predictive modeling, including the development of Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For this compound and other PAHs, QSAR models can be developed to predict their metabolic fate and their propensity to form DNA adducts. nih.gov
These models are typically built using a dataset of PAHs with known metabolic profiles and carcinogenic activities. The chemical structures are described by a set of numerical descriptors that capture various physicochemical properties, such as size, shape, hydrophobicity, and electronic characteristics. Statistical methods are then used to identify the descriptors that are most correlated with the biological endpoint of interest.
For this compound, a QSAR model could predict its rate of metabolism by different CYP enzymes or the likelihood of forming specific types of DNA adducts. Such models can be valuable tools for prioritizing chemicals for further toxicological evaluation and for understanding the key structural features that contribute to the carcinogenicity of methylated PAHs. nih.gov In silico toxicology platforms can also be used to predict the likely metabolites of this compound based on known metabolic transformation rules. nih.gov
Environmental Biotransformation and Abiotic Degradation Mechanisms of Benzo E Pyrene Frameworks
Photochemical Transformation Pathways (e.g., Photooxidation, Photodegradation)
While direct studies on the photochemical transformation of 1,2-Dimethylbenzo[e]pyrene are not extensively available, research on closely related methylated benzo[e]pyrenes (MBePs) provides significant insights into its likely photodegradation pathways. The absorption of ultraviolet A (UVA) radiation is a primary driver for the photooxidation of these compounds.
Upon exposure to UVA light, MBePs are known to induce lipid peroxidation, a process mediated by the generation of reactive oxygen species (ROS) mdpi.comnih.gov. This suggests that this compound likely follows a similar pathway. The process is initiated by the photoexcitation of the molecule, leading to the formation of an excited state that can transfer energy to molecular oxygen, generating singlet oxygen (¹O₂).
Experimental evidence supporting the involvement of singlet oxygen in the photooxidation of MBePs includes the inhibition of lipid peroxidation in the presence of sodium azide (B81097) (NaN₃), a known scavenger of singlet oxygen and other free radicals mdpi.comnih.gov. Conversely, the process is enhanced in the presence of deuterium (B1214612) oxide (D₂O), which is known to extend the lifetime of singlet oxygen mdpi.comnih.gov. These findings strongly indicate that singlet oxygen plays a critical role in the initial stages of photodegradation.
Table 1: Key Factors in the Photochemical Transformation of Methylated Benzo[e]pyrenes
| Factor | Role in Phototransformation | Supporting Evidence |
|---|---|---|
| UVA Radiation | Initiates the photooxidation process by exciting the molecule. | Induction of lipid peroxidation upon UVA irradiation of MBePs. mdpi.comnih.gov |
| Reactive Oxygen Species (ROS) | Mediate the degradation of the parent compound. | Inhibition by ROS scavengers and enhancement in the presence of agents that prolong ROS lifetime. mdpi.comnih.gov |
| Singlet Oxygen (¹O₂) | A key ROS involved in the initial photooxidation steps. | Significant inhibition by NaN₃ and enhancement by D₂O. mdpi.comnih.gov |
Microbial Degradation Mechanisms (e.g., Mono- and Dioxygenase Reactions)
Specific studies on the microbial degradation of this compound are scarce. However, the metabolic pathways for other dimethylated PAHs, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), have been investigated and provide a strong basis for inferring the likely biotransformation routes for this compound. Bacteria and fungi are the primary microorganisms responsible for the breakdown of PAHs in the environment.
The initial step in the aerobic microbial degradation of PAHs is typically catalyzed by oxygenase enzymes, which incorporate one (monooxygenases) or two (dioxygenases) atoms of molecular oxygen into the aromatic structure. These enzymes are crucial for overcoming the chemical stability of the benzene (B151609) rings.
For instance, the bacterium Mycobacterium vanbaalenii PYR-1 is known to metabolize a wide range of PAHs, including DMBA nih.govresearchgate.net. Studies on this bacterium have shown that the initial attack can occur at both the aromatic rings and the methyl substituents nih.gov. It is plausible that this compound would undergo a similar fate when metabolized by such microorganisms.
Key Enzymatic Reactions in PAH Degradation:
Dioxygenase Attack: Ring-hydroxylating dioxygenases are multicomponent enzyme systems that catalyze the incorporation of both atoms of O₂ into the aromatic nucleus, forming cis-dihydrodiols. This is a common initial step in the degradation of many PAHs by bacteria nih.gov.
Monooxygenase Attack: Cytochrome P450 monooxygenases, found in both bacteria and fungi, incorporate a single oxygen atom into the substrate, which can lead to the formation of epoxides that are subsequently hydrolyzed to trans-dihydrodiols. Fungi are particularly known for this metabolic route nih.gov.
Methyl Group Oxidation: For methylated PAHs, monooxygenases can also catalyze the hydroxylation of the methyl groups, forming hydroxymethyl derivatives. This has been observed in the metabolism of DMBA by both bacteria and fungi nih.gov.
Following the initial oxygenase-catalyzed reaction, the resulting intermediates, such as dihydrodiols, can be further metabolized. Dehydrogenases can convert dihydrodiols to catechols, which are then susceptible to ring cleavage by dioxygenases. This ring-fission step is critical as it breaks open the aromatic structure, leading to the formation of aliphatic products that can be channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.
Given the structure of this compound, it is anticipated that microbial degradation would involve initial attacks at various positions on the benzo[e]pyrene (B47544) backbone, as well as potential oxidation of the two methyl groups. The specific regioselectivity of the enzymatic attack would depend on the microbial species and the specific enzymes involved.
Table 2: Potential Microbial Degradation Pathways for this compound (Inferred from Related Compounds)
| Degradation Step | Enzyme Class | Potential Products |
|---|---|---|
| Initial Ring Oxidation | Dioxygenases / Monooxygenases | cis/trans-Dihydrodiols |
| Methyl Group Oxidation | Monooxygenases | Hydroxymethyl derivatives |
| Dehydrogenation | Dihydrodiol Dehydrogenases | Catechols |
| Aromatic Ring Cleavage | Ring-cleavage Dioxygenases | Aliphatic carboxylic acids |
It is important to emphasize that while these pathways are well-established for other PAHs, further research is necessary to definitively elucidate the specific metabolites and enzymatic processes involved in the environmental biotransformation of this compound.
Q & A
Q. What are the established methods for synthesizing and characterizing 1,2-dimethylbenzo[e]pyrene?
this compound is synthesized via Friedel-Crafts alkylation or catalytic methylation of benzo[e]pyrene derivatives. Key steps include:
- Synthesis : Using methyl chloride or dimethyl sulfate as methylating agents under controlled acidic conditions (e.g., AlCl₃ catalysis) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization in toluene.
- Characterization : Confirmation via high-resolution mass spectrometry (HRMS) for molecular weight (280.36 g/mol) and nuclear magnetic resonance (NMR) for methyl group positioning (δ 2.3–2.7 ppm for aromatic methyl protons) .
Q. What analytical techniques are optimal for quantifying this compound in environmental samples?
- Gas chromatography-mass spectrometry (GC-MS) : Ideal for volatile derivatives; use a DB-5MS column with electron ionization (EI) at 70 eV.
- High-performance liquid chromatography (HPLC) : Pair with fluorescence detection (excitation/emission at 290/430 nm) for enhanced specificity in complex matrices .
- Quality control : Include deuterated internal standards (e.g., benzo[e]pyrene-d12) to correct for matrix effects .
Q. How should researchers design toxicity assays for this compound in model organisms?
- In vitro : Use hepatic cell lines (e.g., HepG2) to assess CYP1A1/1B1 induction via luciferase reporter assays. Measure DNA adducts using ³²P-postlabeling .
- In vivo : Administer via oral gavage in rodents (0.1–10 mg/kg body weight) over 28 days. Monitor histopathological changes in liver and lung tissues, and quantify urinary 8-OHdG as an oxidative stress biomarker .
Advanced Research Questions
Q. How can conflicting data on the carcinogenicity of this compound be reconciled across studies?
Discrepancies often arise from:
- Metabolic variability : Differences in CYP enzyme expression between species (e.g., murine vs. human liver microsomes) .
- Experimental design : Co-exposure with other PAHs (e.g., benzo[a]pyrene) may inhibit or enhance carcinogenicity via competitive metabolism .
- Mitigation : Use isotopic tracing (¹⁴C-labeled this compound) to track metabolite distribution and adduct formation in target tissues .
Q. What advanced methodologies are available to study the metabolic activation of this compound?
- Metabolomics : LC-QTOF-MS to identify diol-epoxide intermediates (e.g., this compound-4,5-diol-3,6-epoxide).
- Molecular docking : Simulate interactions between metabolites and DNA (e.g., dG adducts) using Gaussian 03 with B3LYP/6-31G* basis sets .
- In situ hybridization : Map CYP1A1 expression in tissues using RNAscope probes to correlate enzyme activity with adduct formation .
Q. How can environmental monitoring studies account for the synergistic effects of this compound with co-pollutants?
- Mixture toxicity assays : Design fractional factorial experiments to test interactions with PM₂.₅ or heavy metals (e.g., Pb²⁺).
- Statistical modeling : Apply generalized additive models (GAMs) to air/water monitoring data, adjusting for PAH co-occurrence and bioavailability .
- Bioaccumulation studies : Use stable-isotope-labeled analogs to track trophic transfer in aquatic food webs .
Q. What epigenetic mechanisms underlie the long-term effects of this compound exposure?
- DNA methylation : Perform whole-genome bisulfite sequencing (WGBS) on exposed cell lines to identify hyper/hypomethylated regions (e.g., tumor suppressor genes).
- Histone modification : Use ChIP-seq to assess H3K27 acetylation changes at promoter regions of oncogenes .
- Non-coding RNAs : Profile miRNA expression (e.g., miR-34a) via NanoString nCounter to link epigenetic dysregulation to carcinogenesis .
Q. Methodological Notes
- Data validation : Cross-reference findings with the EPA’s HERO database (tagged studies post-2016) to ensure alignment with updated toxicological profiles .
- Standards : Source certified reference materials (e.g., 50 mg/L toluene solutions) from accredited suppliers to avoid batch variability .
- Ethical compliance : Adhere to IRB protocols for in vivo studies, including humane endpoints and tissue-sharing agreements to minimize animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
